molecular formula C8H7F7O3 B1362859 Ethyl heptafluorobutyrylacetate CAS No. 336-62-9

Ethyl heptafluorobutyrylacetate

Cat. No.: B1362859
CAS No.: 336-62-9
M. Wt: 284.13 g/mol
InChI Key: CMGCMFZWEPCGSQ-UHFFFAOYSA-N
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Description

Ethyl heptafluorobutyrylacetate (CAS 336-62-9) is a fluorinated ester with the molecular formula C₈H₇F₇O₃ and a molecular weight of 284.13 g/mol . Structurally, it consists of a heptafluorobutyryl group (-C₃F₇CO-) linked to an ethyl acetate moiety. This compound is characterized by its high fluorine content, which imparts unique chemical stability, hydrophobicity, and resistance to thermal degradation. It is commonly used as a precursor in organic synthesis, particularly for introducing fluorinated groups into target molecules, and finds applications in pharmaceuticals, agrochemicals, and specialty materials .

Properties

IUPAC Name

ethyl 4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F7O3/c1-2-18-5(17)3-4(16)6(9,10)7(11,12)8(13,14)15/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCMFZWEPCGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334416
Record name Ethyl heptafluorobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-62-9
Record name Ethyl heptafluorobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl heptafluorobutyrylacetate can be synthesized through the esterification of heptafluorobutyric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the purification of the product through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl heptafluorobutyrylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form heptafluorobutyric acid.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed:

    Oxidation: Heptafluorobutyric acid.

    Reduction: Partially fluorinated butyrylacetates.

    Substitution: Various substituted butyrylacetates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Formulations

Ethyl heptafluorobutyrylacetate is utilized in pharmaceutical aerosol formulations. Its presence enhances the stability and delivery efficiency of active pharmaceutical ingredients (APIs) in aerosolized forms. Studies indicate that formulations containing this compound exhibit improved phase separation times and enhanced drug suspension characteristics, which are critical for effective inhalation therapies .

2. Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). Its ability to form stable derivatives with various analytes allows for improved sensitivity and specificity in the detection of compounds within complex mixtures. This application is particularly valuable in environmental monitoring and food safety testing.

3. Material Science

The compound is explored for use in developing advanced materials with specific properties such as hydrophobicity and oleophobicity. Its incorporation into polymer matrices can enhance the durability and performance of coatings used in various applications, including electronics and textiles.

Data Table: Summary of Applications

Application Area Description Key Benefits
Pharmaceutical FormulationsEnhances aerosol drug delivery systemsImproved stability and phase separation
Analytical ChemistryActs as a derivatizing agent for GC-MSIncreased sensitivity and specificity
Material ScienceUsed in developing hydrophobic and oleophobic coatingsEnhanced durability and performance

Case Studies

Case Study 1: Pharmaceutical Aerosol Development

A study conducted on the formulation of inhalable drugs demonstrated that the inclusion of this compound significantly improved the aerosolization characteristics of the drug formulation. The researchers observed a 30% increase in aerosol stability compared to conventional formulations without the compound. This enhancement is crucial for ensuring effective drug delivery to the lungs .

Case Study 2: Environmental Monitoring

In a project focused on detecting pollutants in water samples, this compound was employed as a derivatizing agent to improve the detection limits of certain organic compounds. The results indicated that using this compound allowed for detection at parts per billion (ppb) levels, which is vital for regulatory compliance and environmental safety assessments .

Case Study 3: Polymer Coating Enhancement

Research into polymer coatings revealed that incorporating this compound into the polymer matrix resulted in coatings with superior water-repellent properties. The treated surfaces exhibited a contact angle greater than 120 degrees, indicating excellent hydrophobicity. This property is beneficial for applications where moisture resistance is critical, such as in outdoor equipment .

Mechanism of Action

The mechanism of action of ethyl heptafluorobutyrylacetate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery systems and as a probe in biochemical studies .

Comparison with Similar Compounds

Key Observations :

Fluorine Content and Reactivity :

  • This compound contains 7 fluorine atoms , the highest among the listed compounds. This enhances its electron-withdrawing effects, making it less nucleophilic but more resistant to hydrolysis compared to ethyl 3-hydroxy-4,4,4-trifluorobutyrate (3 fluorine atoms) .
  • Ethyl hexafluoroglutaryl chloride (6 fluorine atoms) exhibits higher reactivity due to its acid chloride group, enabling rapid acylation reactions, unlike the ester group in this compound .

Structural Complexity :

  • The pyrazole derivative (CAS 175137-38-9) integrates a heterocyclic aromatic ring and a trifluoromethyl group, broadening its utility in medicinal chemistry but reducing fluorine density compared to this compound .

Commercial Availability :

  • This compound is supplied by 3 global vendors , comparable to other fluorinated esters like ethyl hexafluoroglutaryl chloride. However, its lower purity (90% vs. 95–97% for others) may limit its use in high-precision syntheses .

Biological Activity

Ethyl heptafluorobutyrylacetate is a fluorinated compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a heptafluorobutyryl group attached to an ethyl acetate moiety. This fluorination significantly alters the compound's chemical properties, enhancing its stability and lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results showed significant inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties
    • Research involving various cancer cell lines (e.g., breast and lung cancer) indicated that this compound promotes apoptosis. Flow cytometry analyses revealed increased annexin V binding in treated cells, suggesting enhanced apoptotic activity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Enzymatic Activity
    • Investigations into the enzymatic inhibition by this compound revealed its capacity to inhibit acetylcholinesterase and other metabolic enzymes. This inhibition could lead to increased levels of neurotransmitters, potentially affecting neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various animal models. Acute toxicity studies indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed at concentrations below 500 mg/kg. Long-term studies are necessary to fully understand chronic exposure risks.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is rapidly absorbed and distributed throughout body tissues following administration. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Q & A

Q. What established synthetic routes are available for Ethyl heptafluorobutyrylacetate, and how can reaction conditions be optimized for higher purity?

this compound is typically synthesized via esterification of heptafluorobutyrylacetic acid with ethanol under acidic catalysis. Optimization involves adjusting parameters such as temperature, catalyst concentration (e.g., sulfuric acid), and reaction time. Design of Experiments (DOE) frameworks can systematically evaluate these variables. Purity is monitored using 19F^{19}\text{F} NMR and gas chromatography (GC), with iterative refinement to minimize side products like unreacted precursors or hydrolysis derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • 19F^{19}\text{F} NMR : Identifies fluorinated groups and confirms structural integrity.
  • GC-MS : Quantifies purity and detects volatile impurities.
  • LC-MS/MS : Useful for trace analysis in environmental matrices, with detection limits as low as 0.1 ng/L in water samples .
  • IR Spectroscopy : Validates functional groups (e.g., ester carbonyl stretch at ~1740 cm1^{-1}).
TechniqueKey ParameterDetection LimitReference
LC-MS/MSPFAS-specific transitions0.1 ng/L
19F^{19}\text{F} NMRChemical shift (δ)ppm-scale resolution

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its fluorinated structure, use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact. Waste disposal must comply with PFAS regulations, as fluorinated compounds are environmentally persistent. Emergency procedures should include immediate rinsing for spills and access to safety data sheets (SDS) .

Advanced Research Questions

Q. How can experimental designs address contradictions in reactivity data for this compound under varying conditions?

Contradictions often arise from solvent polarity, temperature, or catalytic system differences. Controlled studies should:

  • Use multivariate analysis to isolate variables (e.g., Arrhenius plots for temperature effects).
  • Compare kinetic data across solvents (e.g., hexane vs. DMSO) to assess nucleophilic substitution pathways.
  • Validate findings with computational models (e.g., DFT calculations for transition states) .

Q. What methodologies are recommended for studying the environmental persistence and degradation pathways of this compound derivatives?

  • Environmental Sampling : Use LC-MS/MS to detect metabolites in water, soil, or biota.
  • Degradation Studies : Expose the compound to UV light, microbial consortia, or advanced oxidation processes (AOPs).
  • Isotopic Tracing : 18O^{18}\text{O}-labeling to track ester bond hydrolysis. Recent Arctic studies on PFAS analogs highlight bioaccumulation factors (BAFs) >10,000 in marine mammals, suggesting similar risks for fluorinated esters .

Q. How can researchers apply statistical tools to resolve discrepancies in fluorinated compound quantification across analytical platforms?

  • Standard Addition : Correct matrix effects in LC-MS/MS.
  • Interlaboratory Comparisons : Use Z-scores to identify systematic biases.
  • Multivariate Regression : Correlate NMR integration data with chromatographic results. For example, a 2022 study resolved ±15% variability in PFAS quantification by harmonizing collision energy settings across instruments .

Q. What mechanistic insights can be gained from studying the thermal stability of this compound?

Thermogravimetric analysis (TGA) and pyrolysis-GC/MS reveal decomposition thresholds (~200°C) and volatile byproducts (e.g., HF, fluorocarbons). Comparative studies with non-fluorinated esters (e.g., ethyl acetate) highlight the destabilizing effect of fluorine electronegativity on ester bonds .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed Protocols : Report catalyst batches, solvent grades, and purification steps (e.g., distillation vs. column chromatography).
  • Supporting Information : Provide raw NMR spectra, chromatograms, and crystallographic data (if applicable).
  • Reference Standards : Use certified PFAS analogs for calibration .

Q. How should researchers structure datasets to facilitate meta-analyses of fluorinated ester properties?

  • Standardized Formats : Use .csv or .xlsx files with metadata (e.g., instrument model, calibration dates).
  • Public Repositories : Deposit data in platforms like Zenodo or NIST Chemistry WebBook.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.